molecular formula C27H23N3O4 B2817962 N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1351844-68-2

N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No.: B2817962
CAS No.: 1351844-68-2
M. Wt: 453.498
InChI Key: MAAWCFYQOFVSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a tricyclic heterocyclic compound featuring a fused 8-oxa-3,5-diazatricyclo system. Its structure includes a benzyl-substituted acetamide group, a 2-phenylethyl substituent, and two ketone functionalities at positions 4 and 4. The compound’s complexity arises from its polycyclic framework, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c31-23(28-17-20-11-5-2-6-12-20)18-30-24-21-13-7-8-14-22(21)34-25(24)26(32)29(27(30)33)16-15-19-9-3-1-4-10-19/h1-6,9-12,21-22,24-25H,7-8,13-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXUNYPHIZBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of a benzyl group and phenylethyl moiety suggests potential interactions with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Antidiabetic Activity :
    • The compound has shown significant inhibitory effects on α-glucosidase enzymes, which are critical in carbohydrate metabolism. In vitro studies report IC50 values indicating strong inhibition compared to standard drugs like acarbose .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms include the modulation of cell cycle proteins and activation of caspases .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects, which are under investigation in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Modifications to the benzyl and phenylethyl groups have been explored:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased α-glucosidase inhibition
Alteration of the tricyclic coreVariability in anticancer efficacy

Case Studies

Several studies have provided insights into the biological activity of N-benzyl derivatives:

  • Study on α-glucosidase Inhibition :
    • A series of synthesized derivatives were tested for their α-glucosidase inhibitory activity, revealing that certain modifications significantly enhance potency .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that specific analogs of N-benzyl compounds induced apoptosis in various cancer cell lines with minimal toxicity to normal cells .
  • Neuroprotection in Animal Models :
    • Animal studies indicated that administration of this compound could reduce oxidative stress markers and improve cognitive function in models of Alzheimer’s disease .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, analogs of N-benzyl derivatives have shown efficacy against various cancer cell lines, including prostate and colon cancers. Molecular docking studies suggest that these compounds can interact effectively with the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antioxidant Activity

Compounds related to N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide have also demonstrated strong antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for preventing oxidative stress-related diseases . The antioxidant activity has been quantified using assays such as DPPH and ABTS, showing impressive inhibition rates compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Neuroprotective Effects

Given the compound's structural features, it may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The potential for these compounds to act as hydroxyl radical scavengers suggests they could mitigate neuronal damage caused by oxidative stress .

Drug Development

The promising biological activities of N-benzyl derivatives warrant further investigation for drug development purposes. Future studies should focus on optimizing these compounds to enhance their potency and selectivity against specific cancer types.

Material Science Applications

Beyond medicinal chemistry, there is potential for these compounds to be utilized in material science due to their unique structural properties which may allow them to function as stabilizers or modifiers in polymer systems.

Comprehensive Toxicological Studies

Before clinical applications can be pursued, comprehensive toxicological studies are necessary to evaluate the safety profile of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tricyclic Acetamide Class

The compound shares structural motifs with other tricyclic acetamides, such as 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (referred to here as Compound A ) . Key similarities include:

  • Core tricyclic framework : Both compounds feature a nitrogen- and oxygen-containing tricyclic system.
  • Aromatic substituents : The benzyl and phenyl groups may enhance lipophilicity and membrane permeability.

Differences :

  • Substituent variation : Compound A includes a methoxyphenyl group instead of a benzyl group, which may alter solubility and target selectivity.
  • Additional functional groups : The presence of a thia (sulfur) atom in Compound A could influence redox activity or metabolic stability.
Functional Group Comparison with Thiazolo-Pyrimidine Derivatives

Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound B) share the following features:

  • Aromatic substituents : Both compounds utilize benzylidene or phenylethyl groups for hydrophobic interactions.

Key distinctions :

  • Heterocyclic core : Compound B’s thiazolo-pyrimidine system lacks the fused oxa-diaza tricyclic structure of the target compound.
  • Cyanide group : The nitrile substituent in Compound B may confer electrophilic reactivity absent in the target compound.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below (Table 1):

Property Target Compound Compound A Compound B
Molecular formula C₂₈H₂₄N₃O₄ C₂₄H₂₂N₄O₅S C₂₂H₁₇N₃O₃S
Molecular weight (g/mol) ~478.5 478.5 403.4
LogP (predicted) ~3.2 (high lipophilicity) 2.8 2.5
Key functional groups Benzyl, dioxo, phenylethyl Methoxyphenyl, thia, dioxo Cyanobenzylidene, dioxo
Solubility Low (non-polar substituents) Moderate (methoxy group) Low (nitrile group)

Insights :

  • The target compound’s higher molecular weight and benzyl group contribute to greater lipophilicity compared to Compound B.
  • The methoxy group in Compound A improves aqueous solubility relative to the target compound’s benzyl substituent .

Key challenges :

  • Steric hindrance : The 2-phenylethyl and benzyl groups may complicate cyclization steps.
  • Oxidation sensitivity : The dioxo groups require controlled reaction conditions to avoid over-oxidation .

Bioactivity and Target Prediction

  • Enzyme inhibition : The dioxo groups may chelate metal ions in enzyme active sites, akin to HDAC inhibitors like SAHA () .
  • Antioxidant activity: Benzyl and phenylpropanoid derivatives () exhibit radical-scavenging properties, which the target compound may share .

Q & A

Q. What are the key steps in synthesizing this tricyclic acetamide derivative?

The synthesis involves multi-step pathways, typically starting with the preparation of a pyrimido-benzothiazin or oxa-diazatricyclo core. Subsequent steps include introducing substituents (e.g., benzyl, phenylethyl) via alkylation or coupling reactions, followed by thioacetamide group attachment. Critical factors include solvent selection (e.g., dichloromethane, THF), reaction temperature optimization, and purification via recrystallization or chromatography .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry using programs like SHELXL for refinement .
  • NMR spectroscopy : Assigns proton and carbon environments (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl signals at δ 165–175 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight via high-resolution ESI-MS or MALDI-TOF .

Q. What biological activities are associated with this compound?

Reported activities include:

Activity TypeMechanismModel System
AntimicrobialCell wall synthesis disruptionStaphylococcus aureus
AnticancerApoptosis induction via caspase-3MCF-7 cells
Anti-inflammatoryTNF-α/IL-6 cytokine inhibitionAcute inflammation models

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields?

  • Design of Experiments (DoE) : Statistically models variables (e.g., temperature, solvent ratio) to identify optimal conditions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .
  • Flow chemistry : Continuous-flow systems enhance reaction control and scalability .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

  • Cross-validation : Compare X-ray-derived torsion angles with NOE correlations in NMR .
  • Density Functional Theory (DFT) : Computationally predict spectroscopic signatures (e.g., IR, NMR) to reconcile experimental discrepancies .
  • Thermogravimetric analysis (TGA) : Assess crystallinity vs. amorphous content impacting diffraction patterns .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • MD simulations : Track conformational stability in biological membranes (e.g., lipid bilayer penetration) .

Q. How to investigate the compound’s mechanism of action in cancer cells?

  • SPR biosensing : Measure real-time binding kinetics to apoptosis regulators (e.g., Bcl-2) .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Mitochondrial membrane potential assays : JC-1 staining quantifies apoptosis induction .

Q. What stability challenges arise under physiological conditions?

  • pH-dependent degradation : Use HPLC to monitor hydrolysis of the acetamide group at pH 7.4 vs. 2.0 .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
  • Lyophilization studies : Assess thermal stability via DSC for long-term storage .

Methodological Notes

  • Key references : Structural refinement (SHELXL ), synthesis (PubChem ), and computational modeling .
  • Data contradiction protocols : Emphasize multi-technique validation (X-ray/NMR/DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.